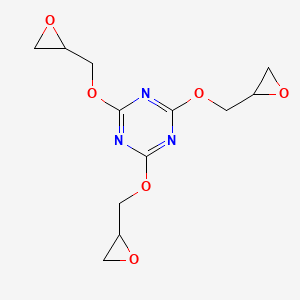

Triglycidyl cyanurate

Description

Historical Trajectories of Cyanurate and Isocyanurate Chemistry Development

The chemistry of cyanurates and isocyanurates is rooted in the discovery of cyanuric acid. Although known for over two centuries, with initial synthesis by Friedrich Wöhler in 1829 from the thermal decomposition of urea (B33335) and uric acid, cyanuric acid and its derivatives only achieved significant commercial importance in the mid-1950s. wikipedia.orgacs.orgresearchgate.netacs.org This rise in industrial significance was driven by the development of various derivatives that capitalized on the multiple reactive sites of the cyanuric acid molecule. researchgate.netepa.gov

A pivotal concept in this field is the lactam-lactim tautomerism of cyanuric acid, which allows it to exist in two forms: the enol (or -triol) form known as cyanuric acid and the keto form known as isocyanuric acid. researchgate.netresearchgate.netdntb.gov.uapoolhelp.com While the triazine-based nomenclature (e.g., 1,3,5-triazine-2,4,6-triol) is preferred in formal scientific literature, the cyanurate and isocyanurate designations are common in commercial contexts. researchgate.netepa.govdntb.gov.ua The keto (isocyanurate) form is generally the more stable and predominates. researchgate.netdntb.gov.ua

The commercial journey of these compounds accelerated with the introduction of key derivatives. N-chlorinated isocyanurates became widely used as effective disinfectants, sanitizers, and bleaches for applications like swimming pool water treatment. researchgate.netepa.govpoolhelp.com Other derivatives, such as triallyl and tris(2-hydroxyethyl) isocyanurates, were developed as crosslinking and curing agents. researchgate.netepa.govdntb.gov.ua Tris(2,3-epoxypropyl)isocyanurate, the isocyanurate isomer of triglycidyl cyanurate, emerged as a critical component in weather-resistant powder coatings, marking a significant milestone in the application of this chemistry to high-performance polymers. researchgate.netdntb.gov.ua

| Date | Milestone | Significance |

|---|---|---|

| 1829 | First synthesis of cyanuric acid by Friedrich Wöhler. wikipedia.orgacs.orgchemeurope.com | Fundamental discovery of the core chemical structure. |

| Late 1950s | Commercial introduction of chlorinated isocyanurates. poolhelp.com | Marked the beginning of large-scale industrial use for disinfection. researchgate.net |

| Mid-20th Century | Development of various derivatives for polymer applications. | Expanded use as crosslinking agents, curing agents, and fire retardants. researchgate.netepa.govdntb.gov.ua |

Fundamental Significance of this compound in Polymer Science and Engineering

This compound, and more commonly its isomer triglycidyl isocyanurate (TGIC), holds fundamental importance in polymer science and engineering due to its trifunctional nature. wikipedia.org This characteristic allows it to act as a highly effective crosslinking agent, or hardener, for polymers that possess functional groups capable of reacting with its epoxy rings, such as carboxyl- or amine-terminated resins. chemicalland21.comnih.gov

When incorporated into a polymer matrix and subjected to heat, TGIC facilitates the formation of a dense, three-dimensional network structure. chemicalland21.comwho.int This crosslinking process is the source of many of the desirable properties it imparts to materials. The resulting thermoset polymers exhibit:

Enhanced Thermal Stability: The rigid triazine ring and high crosslink density contribute to excellent heat resistance. ontosight.ai

Superior Mechanical Properties: The robust network structure leads to high strength, hardness, and durability. ontosight.airesearchgate.net

Excellent Weather and Chemical Resistance: The stable crosslinked matrix provides resistance to degradation from UV radiation and chemical attack. chemicalland21.comkingchemglobal.com

Strong Adhesion: Epoxy functionalities promote strong bonding to various substrates. ontosight.ai

These properties make TGIC an essential component in a range of high-performance applications. It is a key ingredient in polyester-based powder coatings, which are used for outdoor furniture, automotive parts, and architectural elements due to their durability. nih.govwho.int It is also employed in the manufacturing of electrical insulating materials, printed circuit boards, and high-performance adhesives where thermal and chemical stability are critical. chemicalland21.comnih.govkingchemglobal.com

Current and Emerging Academic Research Themes on this compound

Contemporary research involving triglycidyl isocyanurate (TGIC) is focused on advancing materials science by leveraging its unique properties to create novel and high-performance polymers. Several key themes are currently being explored in academic and industrial laboratories.

One major research area is the development of advanced functional composites . This involves incorporating TGIC-based epoxy systems with various fillers to create materials with tailored properties. For instance, studies have investigated the addition of polytetrafluoroethylene (PTFE) and glass fibers to enhance the tribological (low friction and wear resistance) characteristics of epoxy composites for demanding applications.

Another significant theme is the creation of halogen-free flame-retardant polymers . The inherent nitrogen content of the isocyanurate ring structure contributes to char formation during combustion, which acts as a barrier to heat and mass transfer, thus impeding the spread of fire. sciepublish.comresearchgate.net Research is actively exploring the synergistic effects of TGIC with other flame retardants, such as phosphorus-containing compounds, to create highly effective and environmentally friendlier fire-resistant materials for use in electronics, construction, and transportation. sciepublish.comresearchgate.netsemanticscholar.orgresearchgate.net

Furthermore, there is a growing interest in using TGIC to synthesize hydrolysable and bio-based epoxy resins . Research has shown that TGIC can be polymerized with bio-based aliphatic diacids to create transparent, flame-retardant, and hydrolysable thermosets. sciepublish.com This work aligns with the broader push towards sustainable polymers and circular economy principles, where materials can be designed for degradation at the end of their life cycle.

Finally, research continues on improving the synthesis and modification of TGIC and its related polymers. This includes developing greener and more efficient synthesis routes and modifying epoxy resin systems with TGIC to enhance specific properties like mechanical strength and toughness for advanced applications. researchgate.netmdpi.com

| Research Theme | Objective | Key Findings/Applications |

|---|---|---|

| Advanced Functional Composites | Enhance mechanical, thermal, or tribological properties. | Development of low-friction, high-wear-resistance materials for industrial components. researchgate.net |

| Halogen-Free Flame Retardancy | Create environmentally benign, fire-resistant polymers. | TGIC acts synergistically with phosphorus compounds to improve char formation and achieve high flame-retardant ratings (e.g., UL-94 V-0). sciepublish.comresearchgate.netresearchgate.net |

| Sustainable and Hydrolysable Polymers | Develop bio-based and degradable thermosets. | Synthesis of transparent, flame-retardant epoxies from TGIC and bio-based diacids that can be hydrolyzed. sciepublish.com |

| Synthesis and Modification | Improve efficiency, sustainability, and material performance. | Chain extension effects of TGIC in polymer composites enhance mechanical properties like tensile and impact strength. researchgate.net |

Conceptual Frameworks for Investigating Polyfunctional Epoxy Compounds

The investigation of polyfunctional epoxy compounds like this compound relies on a set of established and emerging conceptual and analytical frameworks to understand their behavior from the molecular to the macroscopic level. These frameworks are essential for designing new materials and optimizing their properties for specific applications.

Structure-Property Relationships: This is a foundational concept in polymer science where the goal is to understand and predict how a polymer's molecular structure dictates its bulk properties. acs.orgdtic.milresearchgate.netscribd.com For thermosets cured with this compound, key structural factors include the crosslink density, the chemical nature of the polymer backbone, the rigidity of the triazine ring, and the presence of other functional groups. These are correlated with macroscopic properties such as glass transition temperature (Tg), mechanical modulus, strength, and thermal stability. acs.orgdtic.mil

Cure Kinetics and Rheology: Understanding the curing process is critical for manufacturing. Rheological analysis is a powerful tool used to monitor the change in viscosity and modulus of the resin as it transforms from a liquid to a solid gel and finally to a rigid glass. kpi.uanih.govnih.gov Kinetic models, often autocatalytic in nature, are developed to describe the reaction rate as a function of time and temperature. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) are used to measure the heat of reaction and determine the degree of cure, while rheometers track the gel point, which is a critical processing parameter. kpi.uatandfonline.com

Spectroscopic Analysis: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating reaction mechanisms. acs.orgresearchgate.net In-situ FTIR, for example, allows researchers to track the concentration of specific functional groups (e.g., epoxy, hydroxyl) in real-time during the curing reaction, providing direct evidence for proposed kinetic models and reaction pathways. acs.orgfrontiersin.orgresearchgate.net

Computational Modeling and Simulation: With advancing computational power, molecular modeling has become an increasingly vital framework. Molecular Dynamics (MD) simulations are used to construct atomistic models of crosslinked polymer networks. nih.govmdpi.comumich.edumtu.edudtic.mil These simulations can predict physical properties like density, glass transition temperature, and mechanical moduli from first principles. This computational approach allows for the virtual design and screening of new polymer formulations, potentially reducing the time and cost associated with experimental trial-and-error methods. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(oxiran-2-ylmethoxy)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPURQSRCDKZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=NC(=NC(=N2)OCC3CO3)OCC4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948790 | |

| Record name | 2,4,6-Tris[(oxiran-2-yl)methoxy]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-01-7 | |

| Record name | 2,4,6-Tris(2-oxiranylmethoxy)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine-2,4,6-triol, tri(2,3-epoxypropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tris[(oxiran-2-yl)methoxy]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(oxiranylmethoxy)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for Triglycidyl Cyanurate

Established Industrial Synthesis Procedures

The conventional industrial production of triglycidyl cyanurate is predominantly a two-step process involving the reaction of cyanuric acid with an excess of epichlorohydrin (B41342). who.intpatsnap.com This method has been refined over the years to improve yield and purity.

Two-Step Synthesis via Cyanuric Acid and Epichlorohydrin Condensation

The synthesis begins with the reaction of cyanuric acid and epichlorohydrin. google.com To achieve a high yield and purity of triglycidyl isocyanurate, a significant excess of epichlorohydrin is necessary, typically at a molar ratio of at least 9 moles of epichlorohydrin to 1 mole of cyanuric acid. google.com This excess epichlorohydrin serves as both a reactant and a solvent, as cyanuric acid is largely insoluble in it. google.com The initial reaction, often conducted at elevated temperatures, leads to the formation of a trichlorohydrin derivative of cyanuric acid. google.com

Following the formation of the chlorohydrin intermediate, a dehydrohalogenation step is carried out. This is typically achieved by treating the reaction mixture with an alkali metal hydroxide (B78521), such as sodium hydroxide. google.com The alkali metal hydroxide is often introduced as a fine dispersion in an organic medium to facilitate the reaction. google.com This step results in the formation of the final triglycidyl isocyanurate product. google.com

Catalytic Systems and Reaction Conditions in Industrial Production

Catalysts are essential in the industrial synthesis of TGIC to facilitate the initial condensation reaction. Tertiary amines and quaternary ammonium (B1175870) compounds are commonly employed as catalysts. google.com These catalysts, which should not have groups reactive with epoxide groups, help to dissolve the cyanuric acid in the epichlorohydrin and promote the formation of the chlorohydrin intermediate. google.com

The reaction conditions are carefully controlled to optimize the process. The initial reaction between cyanuric acid and epichlorohydrin is often carried out at temperatures ranging from 80°C to 110°C. google.com The subsequent dehydrohalogenation step is typically performed at a lower temperature. google.com To improve efficiency and reduce raw material consumption, some processes incorporate the recycling of the mother liquor from a previous crystallization step, which can significantly shorten the reaction time. google.com The use of specific catalyst combinations, such as tetramethylammonium (B1211777) chloride and benzyltrimethylammonium (B79724) chloride, has also been explored to enhance product yield and quality. patsnap.com

Table 1: Key Parameters in Industrial TGIC Synthesis

| Parameter | Typical Value/Condition | Purpose | Citation |

|---|---|---|---|

| Molar Ratio (Epichlorohydrin:Cyanuric Acid) | ≥ 9:1 | To ensure high purity and yield of TGIC. | google.com |

| Catalyst | Tertiary amines, Quaternary ammonium compounds | To facilitate the dissolution of cyanuric acid and the condensation reaction. | google.com |

| Reaction Temperature (Condensation) | 80°C - 110°C | To promote the formation of the chlorohydrin intermediate. | google.com |

| Dehydrohalogenating Agent | Alkali metal hydroxide (e.g., Sodium Hydroxide) | To convert the chlorohydrin intermediate to TGIC. | google.com |

| Solvent | Excess Epichlorohydrin | Acts as both reactant and solvent. | google.com |

Alternative and Green Chemistry Synthesis Approaches

In response to growing environmental concerns, research has focused on developing more sustainable methods for synthesizing this compound. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Epoxidation of Triallyl Isocyanurate Pathways

An alternative synthetic route to TGIC that avoids the use of epichlorohydrin and the generation of chlorinated byproducts is the epoxidation of triallyl isocyanurate (TAIC). google.com This method is considered a greener process as it can utilize hydrogen peroxide as the oxidizing agent, which produces water as the main byproduct. google.comresearchgate.net

The process involves the reaction of triallyl isocyanurate with hydrogen peroxide in the presence of a catalyst. google.com Research has shown that using a 30% hydrogen peroxide solution in an acidic carbonate buffer system can yield this compound with high purity and a yield greater than 80%. google.com This pathway is noted for producing TGIC with no residual chlorine, which is beneficial for the electrical properties of the final product. google.com

Development of Environmentally Benign Catalysts for Synthesis

The development of green catalysts is a key aspect of sustainable chemistry. rsc.orgijpsr.com For the epoxidation of triallyl isocyanurate, various catalytic systems have been investigated. One approach utilizes a manganese salt catalyst with 50% hydrogen peroxide. google.com Another green preparation method employs an acidic carbonate buffer system with 30% hydrogen peroxide, which is considered safer and more economical. google.com The goal is to find catalysts that are highly selective, efficient, have a long lifetime, and are non-toxic. rsc.org The use of biocatalysts, such as enzymes, is also a significant area of research in green chemistry, offering high selectivity under mild reaction conditions. researchgate.net

Process Intensification in this compound Production Research

Process intensification aims to create smaller, more energy-efficient, and safer chemical production processes. mdpi.comenergy.gov In the context of TGIC production, this can involve several strategies. One approach is to improve the distillation process to recover the excess epichlorohydrin more effectively. This can be achieved by adding a solvent that forms an azeotrope with epichlorohydrin, allowing for its removal at a lower temperature under reduced pressure. google.com This not only reduces energy consumption but also improves the working environment and reduces production costs. google.com

Microreactors are another process intensification technology that offers precise control over reaction conditions, leading to higher yields and selectivity. osf.io By enhancing mass and heat transfer, microreactors can potentially optimize the synthesis of TGIC. energy.gov The integration of reaction and separation steps, such as in reactive distillation, is another key strategy in process intensification that could be applied to TGIC production to improve efficiency and reduce waste. energy.govresearchgate.net

Table 2: Comparison of Synthesis Pathways for this compound

| Feature | Established Industrial Synthesis | Alternative (Epoxidation of TAIC) |

|---|---|---|

| Primary Reactants | Cyanuric Acid, Epichlorohydrin | Triallyl Isocyanurate, Hydrogen Peroxide |

| Key Byproducts | Chlorinated compounds, Salts | Water |

| Environmental Impact | Higher potential for hazardous waste | Generally considered "greener" |

| Catalyst Examples | Quaternary ammonium salts, Tertiary amines | Manganese salts, Acidic carbonate buffer systems |

| Product Quality | May contain residual chlorine | Chlorine-free, good electrical properties |

Control of Reaction Selectivity and Yield in Synthetic Methodologies

The synthesis of this compound (TGIC) is predominantly achieved through two main pathways: the epoxidation of triallyl isocyanurate (TAIC) and the reaction of cyanuric acid with epichlorohydrin. The selectivity of these reactions and the final yield of TGIC are highly dependent on the precise control of various reaction parameters. google.comgoogle.com

In the synthesis starting from cyanuric acid and an excess of epichlorohydrin, a two-step process is common. The first step involves the formation of a chlorohydrin ester intermediate. The subsequent dehydrohalogenation of this intermediate is a critical stage where control is paramount. google.com The use of an alkaline-reacting compound, such as sodium hydroxide or sodium carbonate, is necessary for this step. google.com To maximize yield and prevent the formation of undesirable by-products that can hinder crystallization, reaction conditions must be carefully managed. google.com When using a strong alkali like sodium hydroxide, the temperature should be maintained below 50°C, and ideally between 20°C and 30°C. google.com The pH of the reaction mixture should not exceed a value of approximately 13 to avoid saponification reactions that reduce the yield. google.com Using a milder base like sodium carbonate requires a higher temperature, typically between 60°C and 70°C. google.com Research has shown that the molar ratio of epichlorohydrin to cyanuric acid can range from 3:1 to 15:1, with experiments showing that using 4 mols or 10 mols of epichlorohydrin can result in practically the same yield of crystalline TGIC. google.com

Another significant synthetic route is the epoxidation of triallyl isocyanurate (TAIC). google.comgoogle.com One method employs 30% hydrogen peroxide as an oxidizing agent in the presence of an alcohol, an acidic carbonate (like potassium bicarbonate), and a nitrile (such as acetonitrile (B52724) or benzonitrile). google.com This approach is considered more environmentally friendly, safer, and more economical than methods using higher concentrations of hydrogen peroxide. google.com The acidic carbonate buffer system also minimizes equipment corrosion. google.com This method has been reported to achieve yields greater than 80%. google.com The reaction is typically stirred at a temperature between 25°C and 60°C for several hours. google.com The choice of nitrile and alcohol can influence the reaction, but high yields have been consistently reported across different combinations. google.com

Key factors influencing the selectivity and yield across different synthetic methods are summarized below. fiveable.me

Temperature: Influences reaction rates and can promote or suppress competing side reactions. google.comfiveable.me

pH/Alkalinity: Crucial in the dehydrohalogenation step to prevent by-product formation and saponification. google.comgoogle.com

Catalyst: The type and concentration of catalysts, such as organic bases or phase transfer catalysts like benzyl (B1604629) trimethyl ammonium chloride, affect reaction efficiency. chemicalbook.compatsnap.comgoogle.com

Reactant Ratio: The molar ratio of reactants, particularly the excess of epichlorohydrin or oxidizing agents, is a key determinant of conversion and yield. google.comgoogle.comchemicalbook.com

Solvent: The choice of solvent can affect reactant solubility and the reaction pathway. google.com

The table below presents data from various synthetic methodologies for this compound, highlighting the reaction conditions and corresponding yields.

| Starting Material(s) | Key Reagents | Temperature | pH / Catalyst System | Yield | Reference(s) |

| Triallyl isocyanurate | 30% Hydrogen peroxide, Potassium bicarbonate, Acetonitrile | 25-60°C | Acetonitrile, Ethanol | 82.1% | google.com |

| Triallyl isocyanurate | 30% Hydrogen peroxide, Potassium bicarbonate, 2-chlorobenzonitrile | 25-60°C | 2-chlorobenzonitrile, Methanol (B129727) | 82.5% | google.com |

| Triallyl isocyanurate | 30% Hydrogen peroxide, Sodium bicarbonate, Acetonitrile | 25-60°C | Acetonitrile, Ethanol | 81.2% | google.com |

| Cyanuric acid, Epichlorohydrin | Sodium hydroxide | 20-30°C | pH 9-11 | ~67% | google.comgoogle.com |

| Cyanuric acid, Epichlorohydrin | Anhydrous sodium carbonate | 60-70°C | Not specified | Not specified | google.com |

| Triallyl isocyanurate | Hydrogen peroxide, Benzonitrile | 15-60°C | pH 8.5-10.0, Na₂HPO₄ buffer | 70% | google.com |

Purification Techniques and High-Purity Synthesis for Research Applications

Achieving high purity is essential for the application of this compound, particularly in research and specialized fields like manufacturing electrical insulation materials and printed circuits where its high-temperature electrical properties are valued. google.com Crude TGIC synthesized via various routes typically contains unreacted starting materials, by-products, and stereoisomers, which must be removed. google.comgoogle.com The most common and effective method for purifying solid TGIC is crystallization and recrystallization. google.comchemicalbook.comemu.edu.trncert.nic.in

The choice of solvent is a critical step in the crystallization process. emu.edu.tr The ideal solvent should dissolve TGIC readily at an elevated temperature but poorly at room or lower temperatures. emu.edu.tr Organic polar solvents are frequently used for this purpose. chemicalbook.com Methanol is a widely cited solvent for the purification of TGIC. google.comgoogle.com The process typically involves dissolving the crude product in hot methanol, followed by cooling to precipitate the purified solid, which is then filtered and dried. google.com One documented procedure involves distilling the reaction mixture to an oil, adding methanol at 45-50°C, heating to 60-65°C, and then cooling to 0-5°C to precipitate the solid TGIC, which after filtration and drying, achieves a purity of 98%. google.com Acetone is another solvent used for recrystallization, particularly for separating the higher-melting β-form isomer of TGIC. google.com

An alternative crystallization process has been developed using water as the solvent. patsnap.com In this method, the cyclization liquid from the synthesis is mixed with water, heated to 95-98°C, and then cooled to below 40°C to induce crystallization. patsnap.com This process is promoted as being more environmentally friendly and is reported to achieve a final yield of 81%. patsnap.com

For analytical purposes and potentially for small-scale, ultra-high purity applications, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of TGIC and to detect impurities. google.commdpi.comresearchgate.net A typical HPLC analysis is performed using a reverse-phase system with a C18 column and a mobile phase consisting of an acetonitrile and water mixture. mdpi.comresearchgate.net

The table below outlines various purification techniques and the conditions used to obtain high-purity this compound.

| Purification Method | Solvent(s) | Key Steps | Resulting Purity/Form | Reference(s) |

| Crystallization | Methanol | Dissolve crude oil in methanol at 45-50°C, heat to 60-65°C, cool to 0-5°C, filter, and dry. | 98% purity | google.com |

| Crystallization | Water | Mix cyclization liquid with water, heat to 95-98°C, cool to <40°C, separate, and dry. | Solid TGIC (81% yield) | patsnap.com |

| Recrystallization | Methanol / Acetone | Warm crude product with methanol, recrystallize the insoluble residue from acetone. | Separation of α- and β-isomers | google.com |

| Column Chromatography | Not specified | Separation based on affinity for stationary and mobile phases. | Isolation of pure compound | emu.edu.trepo.org |

| HPLC Analysis | Acetonitrile / Water | Reverse-phase chromatography on a C18 column with UV detection. | Purity assessment | google.commdpi.comresearchgate.net |

Elucidation of Chemical Reactivity and Mechanistic Fundamentals

The core of Triglycidyl cyanurate's chemical behavior lies in the high reactivity of its oxirane functional groups, which is primarily due to the inherent ring strain of the three-membered ether ring. rsc.org These epoxy groups serve as electrophilic sites, readily attacked by nucleophiles in addition reactions that relieve the ring strain. rsc.org Triglycidyl isocyanurate, an isomer of TGC, is known to react rapidly with a range of nucleophiles including primary and secondary amines, carboxylic acids and anhydrides, thiols, phenols, and alcohols. who.int

Epoxy Ring-Opening Reaction Kinetics and Thermodynamics

The ring-opening of the epoxide group is a highly exothermic process, a characteristic that is fundamental to the curing of epoxy resins. This release of energy is a key factor in the thermodynamics of the reaction, driving the formation of cross-linked polymer networks. The kinetics of these reactions can be influenced by several factors, including the nature of the nucleophile, the presence of catalysts, and the reaction temperature.

The reaction between this compound and amines is a cornerstone of its application in curing epoxy resins. Primary and secondary amines are potent nucleophiles that readily attack the electrophilic carbon of the epoxy ring, initiating a ring-opening addition reaction. who.int The process can be generally described by the following steps: the lone pair of electrons on the amine's nitrogen atom attacks one of the carbon atoms of the oxirane ring. This leads to the formation of a zwitterionic tetrahedral intermediate in a rate-determining step. osti.gov This intermediate is then stabilized through proton transfer, often involving another amine molecule, to yield a β-amino alcohol and regenerate the catalytic amine.

Table 1: Mechanistic Steps of Nucleophilic Addition with Amines

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | The primary or secondary amine attacks an electrophilic carbon of the epoxy ring. | Zwitterionic tetrahedral intermediate |

| 2. Proton Transfer | A second amine molecule abstracts a proton from the nitrogen of the attacking amine. | Anionic intermediate |

| 3. Ring Opening | The C-O bond of the epoxide breaks, relieving ring strain. | Alkoxide intermediate |

| 4. Protonation | The alkoxide intermediate is protonated by an amine-proton complex to form a hydroxyl group. | β-amino alcohol |

This compound's epoxy groups react with both carboxylic acids and their anhydrides. who.intgoogle.com The reaction with carboxylic acid anhydrides is a form of nucleophilic acyl substitution. libretexts.orgchemistrysteps.com The mechanism, particularly when catalyzed by a tertiary amine, involves the formation of a zwitterion from the amine and the epoxy group. nih.gov This zwitterion's alkoxide anion then attacks the anhydride (B1165640), forming a quaternary ammonium (B1175870) salt. nih.gov This process results in the formation of a polyester (B1180765) through the alternating reaction of the alkoxide and carboxylic anions. nih.gov

The direct reaction with a carboxylic acid can also occur, leading to the formation of a β-hydroxy ester. This reaction is particularly relevant in the curing of carboxyl-functional polyester resins, where this compound acts as a curing agent. google.com The reaction mechanism involves the attack of the carboxylate anion on the epoxy ring.

A general mechanism for the uncatalyzed reaction of an anhydride with a hydroxyl group (analogous to the epoxy ring opening product) involves the formation of a four-center transition state, followed by the cleavage of a C-O bond to yield the ester and a carboxylic acid. researchgate.net

Table 2: General Reaction Scheme with Carboxylic Anhydrides

| Reactants | Catalyst (Optional) | Key Mechanistic Feature | Product |

| This compound + Carboxylic Anhydride | Tertiary Amine | Nucleophilic attack by the carboxylate on the epoxy ring. | Polyester, Carboxylate Salt |

| This compound + Carboxylic Acid | None/Heat | Nucleophilic attack by the carboxylate on the epoxy ring. | β-hydroxy ester |

The addition of thiols to the epoxy rings of this compound is a highly efficient reaction often categorized as a "click" reaction. This reaction typically requires a base or nucleophile as a catalyst to proceed at a practical rate. The mechanism involves the deprotonation of the thiol (R-SH) by the base to form a highly nucleophilic thiolate anion (R-S⁻). This anion then attacks the carbon of the epoxy ring in a classic S_N2-type ring-opening reaction. The resulting alkoxide is subsequently protonated, often by another thiol molecule, to yield a β-hydroxy thioether and regenerate the thiolate catalyst. This catalytic cycle makes the thiol-epoxy reaction very efficient.

Phenols and alcohols can also serve as nucleophiles to open the epoxy rings of this compound, forming ether linkages. who.int This reaction is fundamental to the process of advancing epoxy resins, where a low molecular weight polyepoxide is reacted with a dihydric phenol, such as bisphenol A, to create a higher molecular weight linear polymer. google.com The reaction is typically slower than the corresponding amine-epoxy reaction and often requires catalysts and/or elevated temperatures to proceed efficiently. google.com Organic phosphines are one class of catalysts used to promote the reaction between epoxides and phenols. google.com

Kinetic studies on model systems provide insight into the thermodynamics of this reaction. For the ring opening of epichlorohydrin (B41342) with methanol (B129727), catalyzed by Lewis acidic zeolites like Sn-Beta, the activation energy was determined to be 53 ± 7 kJ mol⁻¹. researchgate.net This value, while not specific to this compound, provides a reasonable estimate for the energy barrier of the alcohol-epoxy reaction.

Table 3: Activation Energy for a Model Alcohol-Epoxy Reaction

| Epoxy System | Nucleophile | Catalyst | Activation Energy (Ea) |

| Epichlorohydrin | Methanol | Sn-Beta Zeolite | 53 ± 7 kJ mol⁻¹ researchgate.net |

Polymerization and Crosslinking Chemistry of this compound

The trifunctional nature of this compound, with its three reactive epoxy groups, makes it an effective cross-linking agent. When mixed with suitable co-reactants (hardeners) and subjected to certain conditions, it undergoes polymerization to form a rigid, three-dimensional thermoset network.

Thermal Curing Mechanisms and Pathways

This compound can undergo polymerization upon heating. evitachem.com Its isomer, triglycidyl isocyanurate, is reported to undergo potentially violent autopolymerization if heated above 120°C for extended periods. google.com In practical applications, such as in polyester powder coatings, curing is performed at elevated temperatures, typically between 150°C and 200°C. evitachem.com

The thermal curing process involves a complex series of reactions. In the absence of other reactive agents, the epoxy groups can react with each other in a process called homopolymerization, though this is often slower than reactions with curing agents. The thermal decomposition of related polycyanurate networks, formed from cyanate (B1221674) esters, provides some clues to the high-temperature behavior of the triazine ring. The degradation of these networks begins with chain scission between 400-450°C, followed by the decyclization of the triazine ring at temperatures above 450°C. bts.gov During high-temperature reactions of cyanurate rings with epoxides, isomerization from the cyanurate structure to the more thermally stable isocyanurate ring can occur. scirp.orgusm.edu This rearrangement may proceed through a hybrid cyanurate/isocyanurate ring structure. scirp.org

When used as a flame retardant additive in polymers like polyamide 6, triglycidyl isocyanurate can react with the terminal groups of the polymer matrix, which improves the storage modulus and complex viscosity, and promotes char formation at high temperatures. researchgate.net The thermal degradation of such systems can be intricate, involving the release of compounds like carbon monoxide, water, carbon dioxide, and ammonia (B1221849). researchgate.net

Catalytically Initiated Polymerization Processes

The polymerization of this compound (TGIC) is frequently initiated through catalytic processes to facilitate the curing and formation of a stable polymer matrix. nih.govwho.int The three highly reactive epoxy groups on the TGIC molecule readily react with a variety of functional groups, a process that is often accelerated by the presence of catalysts or promoters. google.commst.dk Molten TGIC, in the presence of catalysts, reacts rapidly with compounds such as primary and secondary amines, carboxylic acids, acid anhydrides, phenols, thiols, and alcohols. mst.dkchemicalland21.cominchem.org These substances can act as curing agents or hardeners, with their nucleophilic groups attacking the electrophilic carbon of the epoxy ring, leading to ring-opening and subsequent polymer chain growth. google.comuc.edu

The choice of catalyst or curing agent is critical as it influences the reaction kinetics and the final properties of the cured material. For instance, amines are common curing agents for epoxy resins, where the amine nitrogen attacks the epoxide ring. uc.edu Similarly, carboxylic acids and their anhydrides are used, particularly in applications like polyester powder coatings, where TGIC serves as the crosslinking agent. who.intgoogle.com The reaction between the epoxy groups of TGIC and the carboxyl groups of a polyester resin forms a durable, crosslinked film upon heating. who.intinchem.org While many processes rely on catalysts, catalyst-free polymerization is also possible, for example, through melt polymerization with aliphatic diacids at elevated temperatures. sciepublish.com

The table below summarizes common types of catalysts and co-reactants used in TGIC polymerization.

| Catalyst/Co-reactant Type | Role in Polymerization |

| Amines (Primary & Secondary) | Act as nucleophilic curing agents, initiating epoxy ring-opening. google.comchemicalland21.com |

| Carboxylic Acids & Anhydrides | Co-reactants in polyester systems; carboxyl groups react with epoxy groups to form ester linkages. who.intgoogle.comchemicalland21.com |

| Phenols, Thiols, Alcohols | Serve as co-reactants or promoters for the ring-opening reaction. mst.dkchemicalland21.cominchem.org |

| Phase Transfer Catalysts | Used in the synthesis of TGIC itself, such as benzyl (B1604629) trimethyl ammonium chloride (BTMAC). |

| Imidazole Derivatives | Can be used to create latent curing agents for epoxy resins. researchgate.net |

Enzyme-initiated radical polymerizations, using enzymes like peroxidases and laccases, represent another class of catalytically driven processes, although their application is more general to radical polymerizations rather than specific to TGIC's typical curing mechanisms. mdpi.com

Formation of Highly Crosslinked Network Structures

This compound is a trifunctional epoxy compound, meaning each molecule possesses three reactive epoxy groups. ontosight.aiwikipedia.org This trifunctionality is the key to its primary application as a crosslinking agent, enabling the formation of a dense, three-dimensional (3D) polymer network. who.intchemicalland21.comontosight.aispecialchem.com During the curing process, these epoxy groups react with a curing agent, such as a carboxyl-functional polyester, to form strong, permanent covalent bonds. specialchem.comevitachem.com

The process creates an interconnected molecular architecture that transforms linear or branched polymer chains into a single, insoluble, and infusible network. google.comspecialchem.comgoogle.com When used in powder coatings, for example, a mixture containing 4-10% TGIC is sprayed onto a metal surface and then heated. who.intchemicalland21.com The heat causes the powder to melt, flow, and chemically crosslink, immobilizing the TGIC within an insoluble matrix and forming a durable, protective film. who.intinchem.org

The formation of this highly crosslinked structure imparts significant enhancements to the material's properties compared to their non-crosslinked counterparts. ontosight.aispecialchem.com

The table below details the property enhancements resulting from the formation of a crosslinked network with TGIC.

| Property | Enhancement due to Crosslinking |

| Mechanical Properties | Increased tensile strength, toughness, hardness, and resistance to deformation and wear. ontosight.aispecialchem.com |

| Thermal Properties | Improved thermal stability, heat resistance, and higher glass transition temperature (Tg). researchgate.netontosight.aiccpitcoatings.org.cn |

| Chemical Resistance | Enhanced resistance to solvents and other chemicals due to the stable covalent network. echemi.com |

| Durability | Increased resistance to environmental factors, such as UV degradation, leading to improved weatherability. who.intchemicalland21.com |

| Adhesion | Stronger adhesion to substrates, a critical feature for coatings and adhesives. google.comccpitcoatings.org.cn |

This ability to generate robust, crosslinked networks makes TGIC a valuable component in high-performance materials, including industrial coatings, adhesives, and electrical insulation. chemicalland21.comontosight.aiccpitcoatings.org.cn

Self-Polymerization Phenomena and Control

This compound exhibits a tendency to undergo self-polymerization, also known as autopolymerization. nih.govevitachem.com This reaction can be hazardous and potentially violent, particularly under specific thermal conditions. nih.govwho.int Hazardous autopolymerization has been observed to occur when TGIC is heated to temperatures above 120°C for more than 12 hours. nih.govmst.dkinchem.org The presence of catalytic impurities can also trigger this self-polymerization. nih.govwho.int

The self-polymerization involves the epoxy groups reacting with each other. This can be initiated by the formation of an ether linkage, where a hydroxyl group (formed from an initial ring-opening reaction, perhaps with trace water) attacks another epoxy ring. This process can propagate, leading to the formation of polyether chains that crosslink the TGIC molecules without the need for an external curing agent.

Control over this phenomenon is crucial for the safe handling, storage, and processing of TGIC. The primary methods of control involve strict temperature management and ensuring the chemical purity of the compound.

Temperature Control: Storing TGIC at recommended cool temperatures and avoiding prolonged exposure to high heat (above 120°C) is the most critical control measure to prevent runaway self-polymerization. nih.govmst.dk

Purity and Stability: TGIC is stable under recommended storage conditions. nih.gov However, its stability can be compromised by contaminants that may act as catalysts. For example, aqueous solutions are less stable than solutions in organic solvents like acetonitrile (B52724). nih.gov

Understanding the conditions that lead to self-polymerization is essential for developing safe processing protocols, such as in the manufacturing of powder coatings where controlled heating is required to achieve crosslinking with a polyester resin, while avoiding uncontrolled and hazardous autopolymerization. who.int

Role of the Triazine-Trione Ring in Modulating Epoxy Group Reactivity

The triazine-trione ring is known for its high stability. google.com This stability contributes significantly to the excellent thermal resistance and weatherability of materials cured with TGIC. google.comccpitcoatings.org.cn The combination of this highly stable ring with three very active epoxy groups results in a crosslinking agent with a unique balance of properties. google.com Research indicates that the introduction of the triazine-trione structure into polymer networks leads to a high crosslinking density, which in turn results in high glass transition temperatures (Tgs) for the cured thermosets. researchgate.net

The table below outlines the key structural features of the triazine-trione ring and their influence on TGIC's performance.

| Structural Feature of Triazine-Trione Ring | Influence on Reactivity and Polymer Properties |

| Heterocyclic Ring Structure | Provides a rigid, stable core for the molecule. google.com |

| Nitrogen Atoms | The electron-withdrawing nature of the nitrogen atoms and carbonyl groups on the ring can influence the electrophilicity of the adjacent glycidyl (B131873) groups, affecting their reactivity. |

| Trifunctionality | The ring serves as a junction point for three epoxy groups, enabling the formation of a dense, 3D crosslinked network. ontosight.aiwikipedia.org |

| Overall Stability | Contributes to superior thermal stability, UV resistance, and weatherability in the final cured product. google.comchemicalland21.comccpitcoatings.org.cn |

In essence, the triazine-trione ring provides a robust and thermally stable foundation, while the attached epoxy groups provide the high reactivity needed for efficient crosslinking. google.com This synergy allows TGIC to be used in demanding applications where durability and resistance to heat and environmental degradation are required. chemicalland21.com

Investigation of Molecular Architecture Formation During Crosslinking

The formation of the molecular architecture during the crosslinking of this compound is a complex process that dictates the final macroscopic properties of the material. researchgate.net Scientific investigation into this area employs both experimental and computational methods to understand the structure-property relationships that emerge as the three-dimensional network is built. researchgate.netcoventry.ac.uk

Experimental investigations often involve tracking the chemical and physical changes during the curing reaction. Techniques such as differential scanning calorimetry (DSC) are used to study curing kinetics and determine key parameters like the glass transition temperature (Tg), which is heavily influenced by the crosslinking density. researchgate.net For example, studies on TGIC-cured epoxy blends have shown that the introduction of the triazine-trione structure leads to high Tg values, indicative of a highly crosslinked network. researchgate.net Rheological studies are also employed to monitor the change in viscosity and the development of melt strength as the polymer network forms. researchgate.net

Computational modeling provides a powerful tool for visualizing and predicting the formation of these complex networks from first principles. researchgate.net Molecular dynamics (MD) simulations can be used to construct models of the crosslinked polymer, allowing researchers to predict physical and mechanical properties and understand how different parameters during curing affect the final, unpredictable structures. researchgate.net Such simulations can help in the computer-aided design of polymer blends with desired characteristics. researchgate.net

The investigation of network formation is crucial for optimizing material performance. For example, by modifying polyamide-6 with TGIC, researchers can create long-chain branching structures and systematically study their effect on rheological behavior, crystallization, and foaming performance. researchgate.net These investigations into the molecular architecture allow for a deeper understanding of how the trifunctional nature of TGIC and the rigidity of the triazine ring contribute to the development of the network's topology and, consequently, its thermal and mechanical performance. coventry.ac.ukmdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural confirmation of TGIC and for monitoring its chemical transformations. A combination of one-dimensional and two-dimensional NMR experiments allows for a detailed mapping of the molecule's atomic framework.

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of Triglycidyl cyanurate.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom in TGIC gives a distinct signal, allowing for the identification of the carbonyl carbons of the isocyanurate ring, the carbons of the glycidyl (B131873) methylene (B1212753) and methine groups, and the carbons of the oxirane ring. masterorganicchemistry.commagritek.com The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, which often results in better-resolved spectra for complex molecules. youtube.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycidyl -CH₂- (attached to Nitrogen) | ~3.8 - 4.2 | ~45 - 50 |

| Glycidyl -CH- (oxirane) | ~3.2 - 3.5 | ~50 - 55 |

| Glycidyl -CH₂- (oxirane) | ~2.7 - 2.9 (diastereotopic) | ~44 - 48 |

| Isocyanurate C=O | - | ~148 - 152 |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of this compound. epfl.chharvard.edu These experiments provide a more detailed structural picture than 1D NMR alone. slideshare.net

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For TGIC, COSY spectra would show correlations between the protons of the glycidyl group, for instance, between the -CH- proton and the adjacent -CH₂- protons of the oxirane ring, confirming their through-bond connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a heteronuclear correlation experiment that maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edu This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by correlating them to their directly bonded, and often more easily assigned, protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in the isocyanurate ring of TGIC, by observing their correlations with nearby protons. epfl.ch It also helps to piece together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This through-space correlation is crucial for determining the stereochemistry and conformation of molecules. For a molecule like TGIC, NOESY can provide insights into the spatial arrangement of the glycidyl groups relative to the central triazine ring. researchgate.net

For cured this compound, which exists as a cross-linked polymer network, solid-state NMR (ssNMR) is a powerful tool for characterization. rsc.org Unlike solution-state NMR, ssNMR can analyze insoluble, solid materials. nih.gov By using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C ssNMR spectra of the cured resin can be obtained. researchgate.netmdpi.com These spectra provide information on the changes in the chemical environment of the carbon atoms upon curing, such as the disappearance of epoxide signals and the appearance of new signals corresponding to the cross-linked network structure. researchgate.net Furthermore, ssNMR relaxation time measurements can offer insights into the molecular dynamics and homogeneity of the polymer network. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Distribution and Oligomer Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to analyze the distribution of oligomers that may be present in a sample. nih.govnih.gov

To analyze intact molecules like TGIC without causing significant fragmentation, soft ionization techniques are employed. libretexts.orgspectroscopyonline.com These methods impart minimal excess energy to the analyte molecule during the ionization process. iaea.org

Electrospray Ionization (ESI) : ESI is a widely used soft ionization technique where ions are generated from a liquid solution. acdlabs.com It is particularly well-suited for polar molecules and can produce multiply charged ions from larger molecules, which allows for their analysis within the mass range of common mass spectrometers. libretexts.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is another soft ionization method that is especially useful for analyzing large, non-volatile molecules. acdlabs.com The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. libretexts.org

Coordination Ion Spray (CIS) : A study on the analysis of TGIC from air samples utilized ultra-performance liquid chromatography coupled with coordination ion spray tandem mass spectrometry. nih.gov In this method, sodium was used as an alkali adduct to form a complex with TGIC, which was then analyzed. nih.govresearchgate.net

Chromatographic Separation Techniques for Purity Assessment and Reaction Product Analysis

Chromatographic methods are indispensable for separating this compound from impurities, unreacted starting materials, and reaction byproducts. These techniques provide critical data on the purity of the compound and the composition of reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis and purity verification of this compound. Methods using UV detection are particularly common, though it is noted that TGIC does not possess a strong chromophore, which can affect sensitivity. researchgate.net

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound analysis, reverse-phase (RP) HPLC is often employed. wiley.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. Components are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. A UV detector measures the absorbance of the eluate at a specific wavelength, allowing for the quantification of separated compounds.

Research Findings: Studies have demonstrated the utility of HPLC and Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, for TGIC analysis. wiley.com While direct UV detection can be challenging due to the lack of a strong chromophore, alternative detection methods like mass spectrometry are often coupled with liquid chromatography for enhanced sensitivity and specificity. wiley.comresearchgate.net For related compounds like cyanuric acid, an HPLC-UV method has been developed using a phosphate (B84403) buffer and methanol (B129727) mobile phase with UV detection at 213 nm. nih.gov This indicates that UV detection is feasible for the cyanurate ring structure, although optimization is required for the triglycidyl derivative.

Table 1: Typical HPLC Parameters for Isocyanurate Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase (e.g., C18) |

| Mobile Phase | A mixture of Acetonitrile (B52724) and Water, often with an acid modifier like formic acid for MS compatibility or phosphoric acid. wiley.com |

| Detection | UV Detector (wavelength optimized for the cyanurate ring) or Mass Spectrometer (MS) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Application | Purity assessment, quantification of TGIC, separation of isomers and related impurities. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds. It is the preferred method for analyzing potential volatile byproducts from the synthesis of this compound and for its determination in various samples. researchgate.netnih.gov

Principle of Operation: In GC-MS, a sample is vaporized and injected into a gas chromatograph. An inert carrier gas (like helium) transports the sample through a long, thin capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules (commonly via electron impact), separates the resulting ions by their mass-to-charge ratio, and detects them. The resulting mass spectrum serves as a molecular fingerprint, allowing for highly confident identification of the compound.

Research Findings: A method for determining this compound from powder coatings has been developed using GC-MS, demonstrating its applicability and superior performance over other methods for specific sample types. nih.gov The method boasts a very low estimated limit of detection of 0.002 µg/mL. nih.gov This sensitivity is crucial for detecting trace-level volatile impurities that might originate from the synthesis process. Potential volatile byproducts could include residual solvents (e.g., chloroform, benzene, toluene) or side-products from the reaction of cyanuric chloride and glycidol. GC-MS provides the necessary resolution and identification capabilities to detect and characterize these trace contaminants.

Table 2: GC-MS Methodology for Volatile Impurity Analysis

| Step | Description |

|---|---|

| Sample Preparation | Extraction with a suitable organic solvent. |

| Injection | Vaporization of the sample extract into the GC inlet. |

| Separation | Capillary column (e.g., HP-5MSUI) with a programmed temperature ramp to separate compounds by volatility. nih.gov |

| Ionization | Electron Impact (EI) at 70 eV is standard for creating fragment patterns. researchgate.net |

| Detection | Mass analyzer (e.g., quadrupole) scans a mass range to detect characteristic ions and fragments. |

| Identification | Comparison of obtained mass spectra with spectral libraries (e.g., NIST) for positive identification. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformation and Curing Monitoring

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides invaluable molecular-level information. These non-destructive techniques are exceptionally well-suited for real-time monitoring of the chemical changes that occur during the curing of this compound-based resins. mdpi.commdpi.comscispace.com

Principle of Operation: Both techniques probe the vibrational modes of molecules. FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds (e.g., stretching, bending). Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser), where the frequency shift between the incident and scattered light corresponds to the energy of molecular vibrations. mdpi.com As a resin cures, new chemical bonds are formed while others are consumed. This leads to predictable changes in the FTIR and Raman spectra, such as the disappearance of peaks associated with reactive groups (e.g., epoxy rings) and the appearance or growth of peaks corresponding to newly formed structures (e.g., ether linkages, hydroxyl groups).

Research Findings: FTIR is a widely used and effective technique for evaluating the reaction velocity and monitoring the hardening process of resins. scispace.com For this compound, curing typically involves the ring-opening polymerization of the epoxy groups. The progress of this reaction can be monitored by observing the decrease in the intensity of vibrational bands characteristic of the epoxy ring (oxirane) functionality, which typically appear around 915 cm⁻¹, 850 cm⁻¹, and 760 cm⁻¹. Concurrently, the formation of hydroxyl (-OH) groups as a result of the ring-opening can be observed by the appearance of a broad band in the 3200-3600 cm⁻¹ region. sciepublish.com Changes in the C-O-C (ether) stretching region (around 1100 cm⁻¹) can also provide information about the formation of the polymer network. sciepublish.com Similarly, Raman spectroscopy can track the decrease of the epoxy ring breathing mode around 1255 cm⁻¹. mdpi.com

Table 3: Key Vibrational Bands for Monitoring this compound Curing

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Change During Curing | Technique |

|---|---|---|---|

| ~3500 | O-H stretch | Increase | FTIR |

| ~1690 | C=O stretch (Isocyanurate ring) | Relatively stable (Internal standard) | FTIR, Raman |

| ~1255 | Epoxy ring breathing | Decrease | Raman |

| ~1100 | C-O-C ether stretch | Increase | FTIR |

| ~915 | Epoxy ring asymmetric stretch | Decrease | FTIR |

X-ray Crystallography for Crystalline Structure Determination

This compound is described as a white crystalline solid, making its three-dimensional structure amenable to determination by single-crystal X-ray crystallography. lgcstandards.com This technique is the most definitive method for establishing the precise spatial arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. nih.govnih.gov

Principle of Operation: X-ray crystallography involves directing a beam of X-rays onto a single, high-quality crystal of the material. nih.gov The electrons of the atoms within the crystal diffract the X-rays in a specific pattern of spots. youtube.com The geometric arrangement of these diffraction spots provides information about the crystal's unit cell dimensions and symmetry. The intensity of each spot is related to the arrangement of atoms within the unit cell. nih.gov By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be calculated, into which the atomic model is built and refined. youtube.com

Application to this compound: While a specific public-domain crystal structure determination for this compound was not identified in the surveyed literature, the technique's applicability is clear from its crystalline nature. A crystallographic study would provide unambiguous and highly accurate data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule, including the isocyanurate ring and the glycidyl groups.

Conformation: The exact three-dimensional shape and orientation of the glycidyl side chains relative to the central triazine ring.

Stereochemistry: Unambiguous assignment of the stereochemistry at the chiral centers of the epoxy rings.

Intermolecular Interactions: Details on how the molecules pack together in the solid state, revealing any significant hydrogen bonding or van der Waals interactions that influence the material's bulk properties.

This fundamental structural information is invaluable for computational modeling, understanding structure-property relationships, and rationalizing the compound's reactivity.

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations of Triglycidyl Cyanurate Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations are invaluable for understanding the curing process and the structure-property relationships of the resulting thermoset polymers. By numerically solving Newton's equations of motion for a system of interacting atoms, MD can track the trajectories of atoms and molecules over time, providing a detailed view of dynamic processes.

The performance of thermosetting polymers, such as those formed from TGIC, is critically dependent on the three-dimensional network structure formed during curing. MD simulations allow for the construction of atomistic models of these crosslinked networks. nih.gov A common approach involves creating an initial amorphous cell containing the TGIC monomers and curing agents. A crosslinking algorithm is then applied, which iteratively forms covalent bonds between reactive sites on the molecules based on proximity and reactivity criteria until a desired crosslink density is achieved. nih.gov

The crosslinking density, defined as the number of crosslinks per unit volume, is a key parameter that dictates the material's properties. By systematically varying the degree of crosslinking in the simulation, it is possible to predict how properties such as the glass transition temperature (Tg), Young's modulus, and coefficient of thermal expansion will change. nih.govmdpi.com For instance, simulations on similar epoxy and phthalonitrile systems have shown that both the glass transition temperature and mechanical strength generally increase with higher crosslink densities. nih.gov

Table 1: Simulated Properties as a Function of Crosslink Density for a Generic Thermoset System

| Crosslink Density (%) | Glass Transition Temperature (Tg) (K) | Young's Modulus (GPa) |

|---|---|---|

| 60 | 450 | 2.5 |

| 70 | 475 | 3.0 |

| 80 | 500 | 3.5 |

This table is illustrative and represents typical trends observed in MD simulations of thermosetting polymers.

Alternatively, multi-scale modeling approaches can be used. Quantum mechanics calculations can determine the reaction barriers for the elementary steps of the curing process, and this information can then be used to parameterize kinetic Monte Carlo or coarse-grained MD simulations to model the evolution of the polymer network over longer timescales. researchgate.net These predictive models are crucial for optimizing curing conditions and designing new resin formulations with tailored properties.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energy Barriers

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms, determining the geometries of reactants, products, and transition states, and calculating the energy barriers associated with chemical reactions. faccts.de

For this compound, DFT calculations can provide fundamental insights into its reactivity. For example, by modeling the reaction between the epoxide ring of TGIC and a nucleophilic curing agent, DFT can map out the potential energy surface of the reaction. This allows for the identification of the minimum energy path from reactants to products and the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. researchgate.net Comparing the activation energies for different possible reaction pathways can reveal the most likely mechanism. scirp.org

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations can provide a wealth of information about the electronic properties of this compound, which can be used to predict its reactivity. nih.govlongdom.org Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For TGIC, the LUMO is expected to be localized on the electrophilic carbon atoms of the epoxide rings, making them susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. In TGIC, the oxygen atoms of the epoxide and carbonyl groups will exhibit negative potential, while the carbon atoms of the epoxide rings will show a positive potential.

Conceptual DFT Reactivity Descriptors: Indices such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the reactivity of TGIC. mdpi.com

A DFT study on cyanuric acid derivatives provides insights into the electronic structure of the central ring of TGIC. The replacement of hydrogen atoms with other groups, such as the glycidyl (B131873) groups in TGIC, influences the nature and energy of the frontier orbitals. researchcommons.org

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. ucsb.edu Locating the transition state structure and calculating its energy is crucial for determining the reaction rate. DFT is a widely used method for transition state analysis. ucsb.edu

For the curing reactions of this compound, such as the ring-opening of the epoxide by an amine or an anhydride (B1165640), DFT can be used to model the geometry of the transition state. This involves finding the first-order saddle point on the potential energy surface that connects the reactants and products. ucsb.edu Once the transition state is located, its structure can be analyzed to understand the bonding changes occurring during the reaction. Furthermore, the energy difference between the transition state and the reactants gives the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Table 2: Illustrative DFT-Calculated Energy Barriers for a Generic Epoxide Ring-Opening Reaction

| Reactants | Transition State | Products | Activation Energy (kcal/mol) |

|---|---|---|---|

| Epoxide + Amine | [Epoxide---Amine]‡ | Ring-opened adduct | 12-15 |

This table provides typical energy ranges for epoxide reactions and is for illustrative purposes.

Quantum Chemical Modeling of Interaction with Catalysts and Reagents

The curing of this compound is often accelerated by the use of catalysts. Quantum chemical methods, including DFT, are instrumental in understanding how these catalysts function at a molecular level. By modeling the interaction between a TGIC molecule, a curing agent, and a catalyst, it is possible to elucidate the catalytic mechanism. mdpi.com

For example, a Lewis acid catalyst might coordinate to the oxygen atom of the epoxide ring, making the ring more susceptible to nucleophilic attack. Quantum chemical calculations can model this coordination, showing how it alters the electronic structure of the epoxide and lowers the activation energy of the ring-opening reaction. Similarly, a basic catalyst might activate the curing agent by deprotonation, increasing its nucleophilicity.

These models can quantify the stabilization of the transition state by the catalyst, providing a theoretical basis for the observed catalytic activity. This understanding can guide the rational design of more efficient catalysts for TGIC-based thermoset systems.

Cheminformatics and Computer-Assisted Structure Elucidation (CASE) Applied to Reaction Products

The reaction of this compound (TGC), particularly during curing processes or environmental degradation, can lead to a complex mixture of products. The inherent reactivity of the three epoxide groups allows for various side reactions and the formation of isomeric structures, making the complete structural characterization of all resulting species a significant analytical challenge. Cheminformatics and Computer-Assisted Structure Elucidation (CASE) offer powerful tools to tackle this complexity by systematically analyzing spectroscopic data to identify and verify the structures of reaction products.

This compound is known to undergo hydrolysis, leading to the sequential opening of its epoxide rings. This process can result in products such as the diol diepoxide, the bis-diol epoxide, and the fully hydrolyzed tris-diol. nih.gov In a real-world scenario, such as the curing of TGC with a hardener or its degradation, a mixture containing these hydrolysis products, oligomers, and various adducts is expected. The identification of each component in such a mixture is crucial for understanding the reaction mechanism, the final properties of the cured material, and its potential degradation pathways.

CASE expert systems are designed to determine chemical structures based on spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netacdlabs.com These systems can manage the ambiguity inherent in spectroscopic data and generate an exhaustive list of all possible structures consistent with the experimental evidence. rsc.orgresearchgate.net The process typically involves:

Data Input : High-resolution 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the reaction product mixture are acquired. Mass spectrometry data provides the molecular formula of the components.

Structure Generation : The CASE program uses the spectral information to generate all possible molecular connectivity diagrams. For instance, correlations from an HMBC spectrum can establish connections between different parts of a molecule. rsc.org

Structure Filtering and Ranking : The generated structures are then filtered and ranked. This is often achieved by predicting the NMR spectra for each candidate structure using computational chemistry methods (like Density Functional Theory, DFT) and comparing them against the experimental spectra. researchgate.netrsc.org The structure with the best fit is proposed as the most probable one.

A cheminformatics approach complements CASE by managing and analyzing the large datasets produced. Molecular descriptors, which are numerical values representing the chemical and physical properties of the molecules, can be calculated for all potential reaction products. mdpi.comresearchgate.net These descriptors can be used to build databases of known and predicted reaction products of TGC. By comparing the calculated descriptors of an unknown product with those in the database, it is possible to rapidly hypothesize its structure.

For example, in a hypothetical analysis of a TGC reaction mixture, CASE could be applied as follows:

An unknown peak in the chromatogram is isolated and analyzed by MS, suggesting a molecular formula corresponding to the addition of one molecule of water to TGC (C₁₂H₁₇N₃O₇).